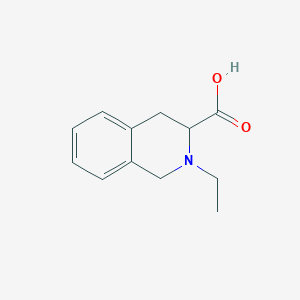

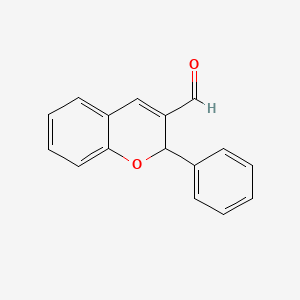

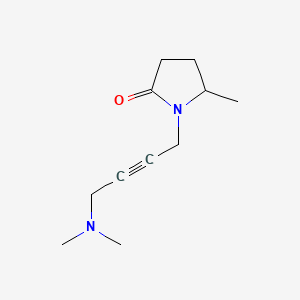

2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid" is a derivative of isoquinoline, a heterocyclic aromatic organic compound. While the provided papers do not directly discuss this specific compound, they do provide insights into the chemistry of related isoquinoline derivatives and their synthesis, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of isoquinoline derivatives often involves cyclization reactions. For instance, the synthesis of 2-oxo-1,2,4,9-tetrahydro-3H-pyrimido[4,5-b]indole derivatives starts from ethyl 3-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylate, using intramolecular cyclization to form the target ring systems . Similarly, the synthesis of eth

科学的研究の応用

Chemical Synthesis and Reactions

- Reactions with Nitrogen-Centered Nucleophiles : Ethyl 2,3-dioxopyrrolo[2,1-a]isoquinoline-1-carboxylates, structurally related to 2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid, exhibit reactivity with active nitrogen-centered nucleophiles, forming various complex compounds. These reactions involve opening of the pyrrole ring and formation of distinct succinohydrazides, oxazines, and dioxobutanoates (Surikova et al., 2008).

Antibiotic Properties

- Antibiotic Helquinoline : A tetrahydroquinoline derivative known as helquinoline, structurally similar to 2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid, was discovered in Janibacter limosus and exhibits significant biological activity against bacteria and fungi (Asolkar et al., 2004).

Enzymatic Hydrolysis and Resolution

- Enzymatic Resolution of Esters : The esters of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid have been hydrolyzed stereoselectively using animal liver acetone powders, providing insights into mild conditions for obtaining specific enantiomers (Sánchez et al., 2001).

- Dynamic Kinetic Enzymatic Hydrolysis : The first synthesis of both enantiomers of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid was achieved through dynamic kinetic resolution. This involves CAL-B- or subtilisin Carlsberg-catalyzed enantioselective hydrolysis, yielding high enantiopurity and good yields (Paál et al., 2008).

Anticancer Potential

- Antiproliferative Action in Hepatocellular Carcinoma : 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid demonstrated antiproliferative effects in diethylnitrosamine-induced hepatocarcinogenic rats. This indicates its potential in anticancer therapy, especially for liver cancer (Kumar et al., 2017).

Opioid Receptor Binding

- Mimicking Tyrosine in Opioid Peptides : 6-Hydroxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid, a compound related to 2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid, has been shown to mimic the active conformation of tyrosine in opioid peptides. It exhibits significant binding to mu and delta opioid receptors (Sperlinga et al., 2005).

将来の方向性

The future directions for “2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid” could involve further exploration of its pharmacological applications, given the wide range of applications of Tic . Additionally, the development of more efficient synthesis strategies could also be a potential area of research .

特性

IUPAC Name |

2-ethyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-2-13-8-10-6-4-3-5-9(10)7-11(13)12(14)15/h3-6,11H,2,7-8H2,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXYDLJGQBRAFBU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC2=CC=CC=C2CC1C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40389720 |

Source

|

| Record name | 2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40389720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid | |

CAS RN |

1022919-86-3 |

Source

|

| Record name | 2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40389720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1H-Benzo[d]imidazol-6-yl)acetic acid](/img/structure/B1335018.png)

![Bicyclo[4.1.0]heptan-2-amine](/img/structure/B1335026.png)